

An In-depth Technical Guide to Kerriamycin C: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kerriamycin C*

Cat. No.: *B1213952*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kerriamycin C is a member of the angucycline class of antibiotics, a family of natural products known for their complex chemical structures and diverse biological activities.[1] Produced by the actinomycete strain *Streptomyces violaceolatus*, **Kerriamycin C**, along with its congeners **Kerriamycin A** and **B**, exhibits notable anti-gram-positive bacterial and antitumor properties.[2] [3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Kerriamycin C**, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology.

Chemical Structure and Physicochemical Properties

The chemical structure of **Kerriamycin C** was elucidated through spectroscopic analysis and chemical degradation. It is a glycosidic compound featuring a central angucycline core. Specifically, **Kerriamycin C** is the 12b-O-derhodinosyl derivative of **Kerriamycin B**. [2]

A summary of the known chemical and physical properties of **Kerriamycin C** is presented in the table below.

Property	Value	Reference
Chemical Formula	C37H46O15	[3]
Molecular Weight	730.75 g/mol	[3]
CAS Number	98495-38-6	[3]
Appearance	Yellow Powder	[3]
Solubility	Poor solubility in aqueous media.	[2]

Further detailed physicochemical data, such as melting point and specific optical rotation, are not extensively reported in the currently available literature.

Spectroscopic Data

The structural elucidation of **Kerriamycin C** and its relatives has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. While a detailed, assigned spectrum for **Kerriamycin C** is not readily available in public literature, the foundational spectroscopic characteristics can be inferred from the analysis of the closely related Kerriamycin A and B.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H and ^{13}C NMR spectra of **Kerriamycin C** in methanol- d_4 would be expected to show signals corresponding to the aglycone core, similar to those of Kerriamycin A and B, with the key difference being the absence of signals for one of the sugar moieties present in Kerriamycin B.[2] The presence of multiple sugar units and a complex polycyclic core results in a highly complex NMR spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of **Kerriamycin C** is expected to exhibit characteristic absorption bands for hydroxyl groups (from the sugar moieties and the aglycone), carbonyl groups within the isotetracenone core, and alkene functionalities, consistent with the spectra of other kerriamycins.[2]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of **Kerriamycin C**, consistent with its molecular formula of C37H46O15.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and specific biological assays of **Kerriamycin C** are not extensively published. However, general methodologies employed for angucycline antibiotics can be adapted.

Isolation and Purification of Kerriamycin C

A general workflow for the isolation and purification of **Kerriamycin C** from *Streptomyces violaceolatus* cultures is outlined below. This process typically involves solvent extraction followed by chromatographic separation.



[Click to download full resolution via product page](#)

Isolation and Purification Workflow for **Kerriamycin C**.

Biological Activity Assays

Antibacterial Activity Assay (Broth Microdilution Method):

- **Preparation of Bacterial Inoculum:** A standardized suspension of the test Gram-positive bacterium (e.g., *Staphylococcus aureus*) is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL in a suitable broth medium.
- **Serial Dilution of **Kerriamycin C**:** **Kerriamycin C** is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation and Incubation:** The bacterial inoculum is added to each well containing the different concentrations of **Kerriamycin C**. The plate is then incubated at 37°C for 18-24 hours.

- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of **Kerriamycin C** that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay):

- Cell Seeding: Cancer cells (e.g., Ehrlich ascites carcinoma cells) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Treatment with **Kerriamycin C**: The cells are treated with various concentrations of **Kerriamycin C** and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
- Solubilization and Absorbance Measurement: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

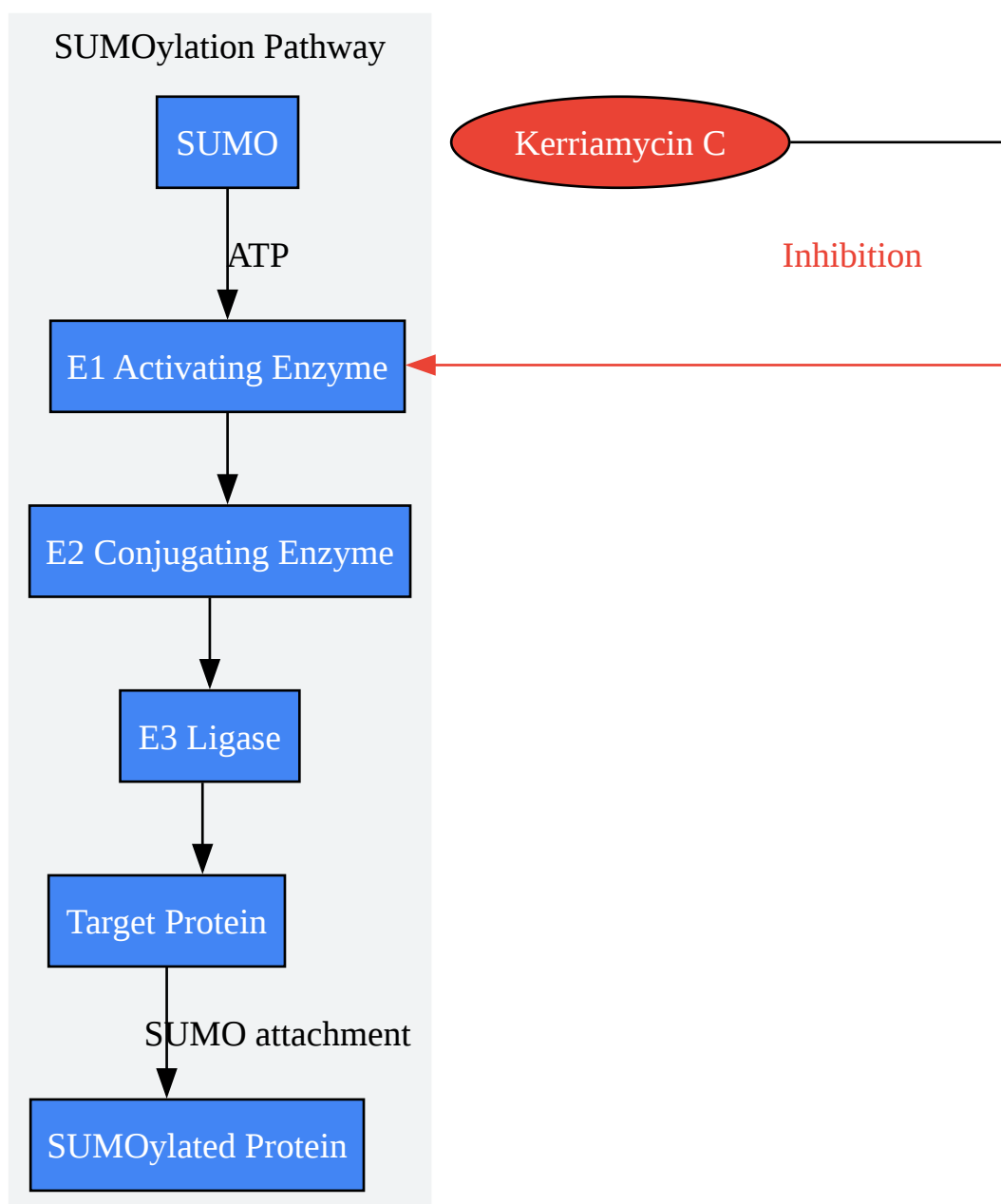
Biological Activity and Signaling Pathways

Kerriamycin C has demonstrated significant biological activity against Gram-positive bacteria and certain cancer cell lines.^{[2][3]}

Antibacterial Activity: **Kerriamycin C** exhibits potent activity against various Gram-positive bacteria. The mechanism of action for angucycline antibiotics is not fully elucidated but is believed to involve the inhibition of nucleic acid and protein synthesis.

Antitumor Activity: Studies have shown that **Kerriamycin C** can prolong the survival time of mice with Ehrlich ascites carcinoma.^{[2][3]} The cytotoxic effects of angucyclines are often attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.

Furthermore, research on the closely related Kerriamycin B has revealed its ability to inhibit protein SUMOylation by blocking the formation of the E1-SUMO intermediate.[4][5] This suggests a potential mechanism of action that could also be relevant for **Kerriamycin C** and warrants further investigation. The SUMOylation pathway is a critical regulator of numerous cellular processes, and its inhibition can have profound effects on cell cycle progression and survival.



[Click to download full resolution via product page](#)

Proposed Inhibition of the SUMOylation Pathway by **Kerriamycin C**.

Conclusion

Kerriamycin C is a promising natural product with significant antibacterial and antitumor potential. Its complex chemical structure, belonging to the angucycline class, offers a unique scaffold for further drug development. While its precise mechanism of action and the full spectrum of its biological activities are still under investigation, the available data suggest that it may act through multiple pathways, including the potential inhibition of the SUMOylation process. This technical guide consolidates the current knowledge on **Kerriamycin C**, highlighting the need for further research to fully characterize its physicochemical properties, elucidate its detailed mechanism of action, and explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kerriamycin B | 98474-21-6 | Benchchem [benchchem.com]
- 3. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Kerriamycin B inhibits protein SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Kerriamycin C: Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213952#kerriamycin-c-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com